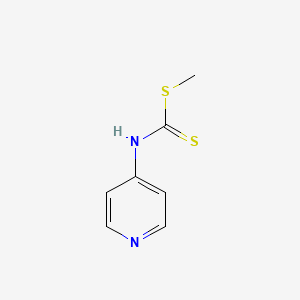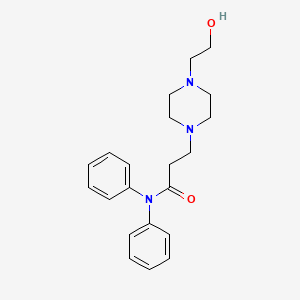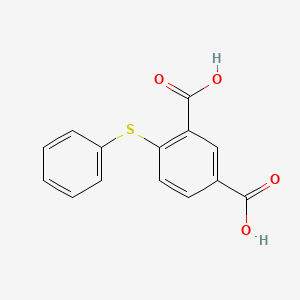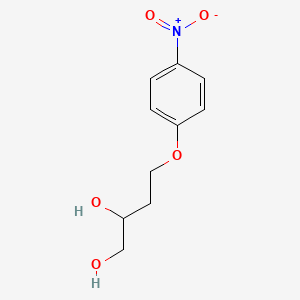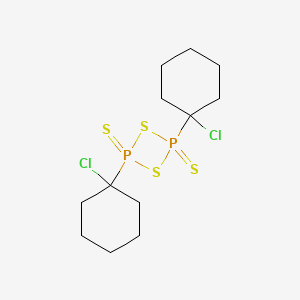
2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a complex organophosphorus compound It is characterized by the presence of two chlorocyclohexyl groups attached to a dithiadiphosphetane ring, which contains both phosphorus and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of chlorocyclohexane with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Chlorocyclohexane+Phosphorus Pentasulfide→2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda 5 ,4lambda 5 -dithiadiphosphetane-2,4-dithione
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or phosphines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: This compound is unique due to its specific structural arrangement and the presence of both phosphorus and sulfur atoms in the ring.
Other Dithiadiphosphetanes: Compounds with similar dithiadiphosphetane rings but different substituents.
Organophosphorus Compounds: Compounds containing phosphorus atoms bonded to organic groups, such as phosphines and phosphates.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
52270-68-5 |
|---|---|
Fórmula molecular |
C12H20Cl2P2S4 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
2,4-bis(1-chlorocyclohexyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C12H20Cl2P2S4/c13-11(7-3-1-4-8-11)15(17)19-16(18,20-15)12(14)9-5-2-6-10-12/h1-10H2 |
Clave InChI |
JAIDHQSKTXWROP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(P2(=S)SP(=S)(S2)C3(CCCCC3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


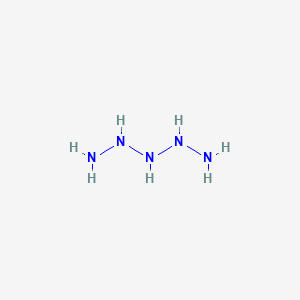

![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
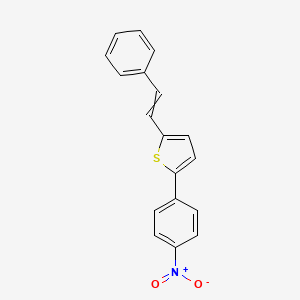
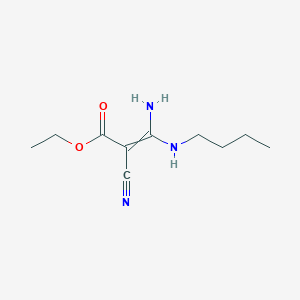

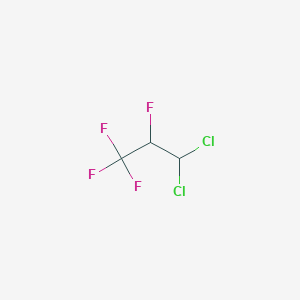
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)

